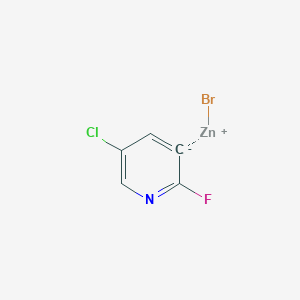
(5-Chloro-2-fluoropyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide typically involves the halogen-metal exchange reaction. One common method starts with 5-chloro-2-fluoropyridine, which is treated with a suitable zinc reagent, such as zinc bromide, in the presence of a base like lithium chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent purity, to ensure high yield and product consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., lithium chloride), and solvents like THF.
Conditions: Reactions are typically carried out under an inert atmosphere at controlled temperatures, often ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various organic transformations.
Biology: It can be employed in the modification of biologically active molecules, aiding in the development of new drugs and bioactive compounds.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide involves its role as a nucleophilic reagent in organic synthesis. The zinc atom coordinates with the halogen atoms on the pyridine ring, facilitating the transfer of the organic moiety to the electrophilic partner in cross-coupling reactions. This process is often catalyzed by palladium complexes, which mediate the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-Fluoropyridine: A precursor in the synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide.
2-Chloro-5-Fluoropyrimidine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-2-Fluoropyridine: A related compound used in similar cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and selectivity in organic synthesis. The presence of both chlorine and fluorine atoms provides unique electronic and steric properties, making it a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C5H2BrClFNZn |
|---|---|
Molecular Weight |
275.8 g/mol |
IUPAC Name |
bromozinc(1+);5-chloro-2-fluoro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-2-5(7)8-3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChI Key |
FRXSGEOUZQAASJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C(=NC=C1Cl)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















